molecular formula C17H13NO5 B5793709 2-[2-(2,4-dihydroxy-3-methylphenyl)-2-oxoethyl]-1H-isoindole-1,3(2H)-dione

2-[2-(2,4-dihydroxy-3-methylphenyl)-2-oxoethyl]-1H-isoindole-1,3(2H)-dione

Cat. No.: B5793709
M. Wt: 311.29 g/mol
InChI Key: JXHPEVKZXHUCST-UHFFFAOYSA-N
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Description

2-[2-(2,4-dihydroxy-3-methylphenyl)-2-oxoethyl]-1H-isoindole-1,3(2H)-dione, also known as ISO, is a chemical compound with potential applications in the field of scientific research. ISO is a synthetic derivative of the natural product staurosporine, which has been found to exhibit a wide range of biological activities, including anti-tumor, anti-inflammatory, and anti-microbial effects.

Mechanism of Action

2-[2-(2,4-dihydroxy-3-methylphenyl)-2-oxoethyl]-1H-isoindole-1,3(2H)-dione exerts its biological effects by inhibiting protein kinases, which are enzymes that regulate cellular signaling pathways. Specifically, this compound binds to the ATP-binding site of protein kinases, preventing them from phosphorylating target proteins. This leads to the inhibition of downstream signaling pathways, resulting in the biological effects of this compound.
Biochemical and Physiological Effects:
This compound has been shown to have a wide range of biochemical and physiological effects. It has been shown to induce apoptosis in cancer cells, inhibit inflammation, and inhibit microbial growth. It has also been shown to modulate gene expression, leading to changes in cellular function. Additionally, this compound has been found to have neuroprotective effects, making it a potential candidate for the treatment of neurological disorders.

Advantages and Limitations for Lab Experiments

One of the advantages of using 2-[2-(2,4-dihydroxy-3-methylphenyl)-2-oxoethyl]-1H-isoindole-1,3(2H)-dione in lab experiments is its high potency and specificity for protein kinases. This allows for precise modulation of cellular signaling pathways, leading to a better understanding of cellular function. Additionally, this compound is relatively easy to synthesize and purify, making it readily available for use in experiments. However, one limitation of using this compound is its potential toxicity, as it can inhibit multiple protein kinases and disrupt cellular signaling pathways. Therefore, careful dosing and monitoring are required when using this compound in experiments.

Future Directions

There are several future directions for research on 2-[2-(2,4-dihydroxy-3-methylphenyl)-2-oxoethyl]-1H-isoindole-1,3(2H)-dione. One area of interest is the development of this compound analogs with improved potency and specificity for protein kinases. Additionally, the use of this compound in combination with other therapies, such as chemotherapy or immunotherapy, is an area of active research. Finally, the elucidation of the molecular mechanisms underlying the biological effects of this compound is an important area of research that will help to further our understanding of cellular signaling pathways.

Synthesis Methods

The synthesis of 2-[2-(2,4-dihydroxy-3-methylphenyl)-2-oxoethyl]-1H-isoindole-1,3(2H)-dione involves the reaction of staurosporine with a mixture of acetic anhydride and acetic acid in the presence of a base catalyst. The resulting product is then purified using column chromatography to obtain pure this compound. This synthesis method has been optimized to produce high yields of this compound with good purity and reproducibility.

Scientific Research Applications

2-[2-(2,4-dihydroxy-3-methylphenyl)-2-oxoethyl]-1H-isoindole-1,3(2H)-dione has been extensively studied for its potential applications in the field of scientific research. It has been found to exhibit a wide range of biological activities, including inhibition of protein kinases, induction of apoptosis, and modulation of gene expression. This compound has been shown to be effective in inhibiting the growth of cancer cells in vitro and in vivo, making it a potential candidate for cancer therapy. It has also been shown to have anti-inflammatory and anti-microbial effects, making it a potential candidate for the treatment of inflammatory and infectious diseases.

Properties

IUPAC Name

2-[2-(2,4-dihydroxy-3-methylphenyl)-2-oxoethyl]isoindole-1,3-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H13NO5/c1-9-13(19)7-6-12(15(9)21)14(20)8-18-16(22)10-4-2-3-5-11(10)17(18)23/h2-7,19,21H,8H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JXHPEVKZXHUCST-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1O)C(=O)CN2C(=O)C3=CC=CC=C3C2=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H13NO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

311.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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